(2-Aminobenzyl)triphenylphosphonium bromide

Catalog No.
S638769
CAS No.
78133-84-3
M.F
C25H23BrNP
M. Wt
448.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Aminobenzyl)triphenylphosphonium bromide

CAS Number

78133-84-3

Product Name

(2-Aminobenzyl)triphenylphosphonium bromide

IUPAC Name

(2-aminophenyl)methyl-triphenylphosphanium;bromide

Molecular Formula

C25H23BrNP

Molecular Weight

448.3 g/mol

InChI

InChI=1S/C25H23NP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20,26H2;1H/q+1;/p-1

InChI Key

FBTZMAUPYYNVPM-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Synonyms

(2-aminobenzyl)triphenylphosphonium bromide

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

The exact mass of the compound (2-Aminobenzyl)triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2-Aminobenzyl)triphenylphosphonium bromide is a highly specialized, bifunctional Wittig reagent featuring both a nucleophilic ortho-amino group and a phosphonium ylide precursor. In industrial and advanced academic procurement, it is primarily valued for its ability to enable rapid, one-pot tandem condensation and intramolecular Wittig olefination reactions. This dual reactivity allows process chemists to bypass multi-step linear syntheses, directly converting simple aromatic aldehydes or acid chlorides into complex 2-substituted indoles, quinolines, and polycyclic alkaloid scaffolds under mild, transition-metal-free conditions [1].

Substituting this reagent with standard Wittig precursors, such as unsubstituted benzyltriphenylphosphonium bromide, fundamentally fails because they lack the essential ortho-amino nucleophile required for initial imine formation and subsequent cyclization. Similarly, utilizing (2-nitrobenzyl)triphenylphosphonium bromide requires an additional, often low-yielding reductive step to unmask the amine, compromising atom economy and increasing process time. Traditional indole synthesis alternatives, such as Fischer indole precursors (phenylhydrazines), necessitate harsh acidic conditions and frequently suffer from poor regioselectivity when applied to unsymmetrical substrates, making this specific bifunctional phosphonium salt irreplaceable for mild, regiocontrolled heterocycle construction [1].

Rapid, High-Yielding Synthesis of 2-Substituted Indoles

Research demonstrates that (2-aminobenzyl)triphenylphosphonium bromide reacts with aromatic and alpha,beta-unsaturated aldehydes under microwave irradiation to produce 2-substituted indoles in 81–97% yields within minutes [1]. This one-pot methodology eliminates the need for expensive transition-metal catalysts or the harsh acidic conditions characteristic of traditional Fischer indole syntheses, which often require hours to days of reaction time.

Evidence DimensionReaction time and yield for 2-substituted indoles
Target Compound Data81–97% yield in minutes (microwave-assisted, metal-free)
Comparator Or BaselineTraditional Fischer indole or metal-catalyzed syntheses (hours/days, requires transition metals or strong acids)
Quantified Difference>80% yield achieved in a fraction of the time without transition metals
ConditionsMicrowave irradiation, mild base, one-pot reaction

Eliminating transition-metal catalysts and reducing reaction times from hours to minutes significantly lowers processing costs and simplifies purification in pharmaceutical intermediate manufacturing.

Direct Access to Complex Alkaloid Scaffolds via Intramolecular Wittig

The bifunctional nature of this reagent enables the direct synthesis of complex polycyclic frameworks, such as the arcyriacyanin A alkaloid core. Condensation with indole-4-carboxaldehyde followed by intramolecular Wittig cyclization yields the advanced intermediate for arcyriacyanin A in just two steps from commercial materials [1]. This represents a significant improvement in step economy compared to traditional linear syntheses that require separate, isolated C-N and C-C bond-forming steps.

Evidence DimensionStep economy for polycyclic alkaloid cores
Target Compound DataAdvanced intermediate synthesized in 2 steps from commercial materials
Comparator Or BaselineTraditional linear synthesis requiring multiple isolated intermediates
Quantified DifferenceCondenses multiple synthetic operations into a rapid tandem sequence
ConditionsMicrowave-assisted condensation and cyclization

Consolidating multiple synthetic steps into a single one-pot operation drastically reduces solvent waste, labor, and the need to procure multiple intermediate building blocks.

Chemoselective Boundary for Aldehyde Condensation

The reagent exhibits a highly predictable chemoselective profile, providing yields of 81–97% exclusively with aromatic and alpha,beta-unsaturated aldehydes [1]. In contrast, aliphatic alkyl aldehydes (such as isobutyraldehyde) fail to generate the necessary imine intermediates under identical conditions. This sharp chemoselective boundary allows chemists to design highly specific tandem reactions in complex molecules containing multiple carbonyl environments without the risk of off-target aliphatic condensation.

Evidence DimensionSubstrate compatibility and imine formation yield
Target Compound Data81–97% yield with aromatic/alpha,beta-unsaturated aldehydes
Comparator Or BaselineAlkyl aldehydes (e.g., isobutyraldehyde) which yield 0% (failure to form imine)
Quantified DifferenceComplete chemoselectivity for conjugated/aromatic aldehydes over aliphatic aldehydes
ConditionsMicrowave-assisted condensation

Predictable chemoselectivity allows process chemists to avoid costly protection-deprotection steps when working with substrates containing both aliphatic and aromatic carbonyl groups.

Pharmaceutical Library Generation of 2-Substituted Indoles

Due to its ability to rapidly form 2-substituted indoles in 81–97% yields within minutes under microwave conditions, this reagent is highly suited for high-throughput combinatorial chemistry and the generation of indole-based pharmaceutical libraries. It bypasses the regioselectivity issues and harsh conditions of traditional Fischer syntheses [1].

Total Synthesis of Indole-Quinoline Alkaloids

The reagent is a highly efficient precursor for the total synthesis of complex natural products like rutaecarpine and arcyriacyanin A. Its capacity to undergo tandem condensation and intramolecular Wittig olefination allows process chemists to construct these polycyclic frameworks in a single, highly step-economic operation[1], [2].

Transition-Metal-Free Heterocycle Manufacturing

For industrial scale-up where transition-metal contamination (e.g., palladium or ruthenium) is a strict regulatory concern, this reagent provides a completely metal-free route to functionalized indoles and quinolines. The base-mediated intramolecular Wittig cyclization ensures that final active pharmaceutical ingredients (APIs) remain free of heavy metal residues [1].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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